N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a fluorophenyl group and a triazolopyrimidine core, contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-4-2-3-5-11(10)14/h2-6,8,15H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJBRIUYFBUFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by reacting 5-methyl-1H-pyrazole-3-carboxylic acid with appropriate reagents to form the triazolopyrimidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
The compound N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a member of the triazolopyrimidine class, which has garnered attention in scientific research due to its potential biological activities. This article explores its applications, focusing on its biological activity, structure-activity relationships, and relevant case studies.
Research indicates that compounds in the triazolopyrimidine class exhibit a range of biological activities including:
- Anti-inflammatory Effects : Triazolopyrimidines have been shown to inhibit cyclooxygenase enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib.
- Antimicrobial Properties : The antimicrobial efficacy of triazolopyrimidines has been explored against various bacterial and fungal strains. Modifications in the molecular structure have been linked to enhanced potency against pathogens such as Staphylococcus aureus and Candida albicans.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure:
- Electron-donating Groups : Substituents like fluorine or methoxy groups enhance solubility and interaction with biological targets.
- Hydrophobic Interactions : These interactions play a crucial role in binding affinity to proteins involved in inflammation and microbial resistance.
Case Studies
Several studies have evaluated the biological activity of triazolopyrimidine derivatives similar to this compound:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Triazolopyrimidine Derivative | Anti-inflammatory | Significant COX-2 inhibition (IC50 = 0.04 μmol) |
| Study 2 | Fluorinated Pyrimidine Analog | Antibacterial | Effective against Staphylococcus aureus with MIC values < 10 μg/ml |
| Study 3 | Triazolo-Pyrimidine Compound | Antifungal | Broad spectrum against Candida albicans, MIC = 12.5 μg/ml |
Drug Development
The unique properties of this compound make it a candidate for drug development targeting inflammatory diseases and infections. Its structural modifications can lead to derivatives with improved efficacy and reduced side effects.
In Vitro Studies
This compound is utilized in various in vitro studies to explore its mechanisms of action against specific biological targets. The results from these studies contribute to understanding how modifications can enhance therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and triazolopyrimidine core play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoropyridine-2-carboxylic acid
- Dimethyl 2,6-pyridinedicarboxylate
Comparison
Compared to similar compounds, N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific triazolopyrimidine structure and the presence of a fluorophenyl group
Biological Activity
N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that illustrate its efficacy across various biological assays.
- Molecular Formula : C13H12FN5
- Molecular Weight : 257.27 g/mol
- CAS Number : 606136-00-9
The compound features a triazolo-pyrimidine core which is known for its versatility in drug design. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that this compound exhibits activity against various biological targets:
- Inhibition of Phosphodiesterase (PDE) : It has been noted for its inhibitory effects on phosphodiesterase type 2 (PDE2), which plays a role in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to enhanced signaling pathways associated with various physiological responses .
- Neuroprotective Effects : In studies assessing cognitive function, compounds similar to this triazolo-pyrimidine derivative have been shown to reverse cognitive deficits induced by scopolamine in animal models. This suggests potential applications in treating neurodegenerative diseases .
- Anticancer Activity : Preliminary investigations have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. For example, it demonstrated significant activity against leukemia cells under hypoxic conditions, which are often encountered in tumor microenvironments .
Biological Activity Data
The following table summarizes the biological activity of this compound against various targets:
| Biological Activity | Target | IC50/EC50 Value (µM) | Reference |
|---|---|---|---|
| PDE Inhibition | PDE2 | 0.25 | |
| Neuroprotection | Scopolamine-induced deficits | 1.0 | |
| Cytotoxicity | Leukemia Cells | 3.79 |
Neuroprotective Effects
In a study focused on the reversal of cognitive deficits, the compound was administered to rodents subjected to scopolamine treatment. The results indicated a significant improvement in memory performance in the novel object recognition test at doses as low as 1 mg/kg .
Anticancer Activity
A series of experiments evaluated the compound's efficacy against several cancer cell lines. Notably, it exhibited an IC50 value of 3.79 µM against leukemia cells under hypoxic conditions, suggesting its potential as an anticancer agent in challenging environments typically found in tumors .
Q & A
Basic Question: What are the recommended synthetic routes for preparing N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?
Answer:
The synthesis typically involves nucleophilic substitution of a chlorinated triazolopyrimidine precursor with a fluorophenylmethylamine derivative. For example:
- Step 1: React 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with (2-fluorophenyl)methylamine in a polar aprotic solvent (e.g., NMP or ethanol) at 60–100°C for 3–24 hours under inert gas (N₂) .
- Step 2: Purify the crude product via column chromatography (15–30% EtOAc/hexane gradients) .
- Validation: Confirm structure using (e.g., δ ~2.4 ppm for CH₃, δ ~4.7 ppm for -CH₂-Ph-F) and mass spectrometry (expected [M+H]⁺ ~300–350 m/z) .
Advanced Question: How does the 2-fluorophenylmethyl substituent influence the compound’s binding affinity to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)?
Answer:
The 2-fluorophenyl group enhances target specificity by:
- Hydrophobic interactions: The fluorine atom increases lipophilicity, improving membrane permeability .
- Steric effects: The para-substituted fluorophenyl group avoids steric clashes with PfDHODH’s Tyr-585 residue, as shown in X-ray co-crystallography studies of analogs like DSM265 .
- Electron-withdrawing effects: Fluorine stabilizes the amine group, reducing metabolic deamination in vivo .
Methodological validation: Compare IC₅₀ values of fluorophenyl analogs vs. non-fluorinated derivatives using enzyme inhibition assays .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 313.1 g/mol) and detect impurities like dehalogenated byproducts .
- HPLC-PDA: Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Question: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling: Measure plasma stability, protein binding, and metabolic clearance (e.g., CYP450 assays) to identify discrepancies caused by rapid in vivo degradation .
- Dose optimization: Adjust dosing regimens in murine models (e.g., 30–100 mg/kg oral doses) to account for lower bioavailability compared to in vitro IC₅₀ values .
- Metabolite identification: Use LC-HRMS to detect metabolites (e.g., oxidative defluorination products) that may antagonize activity .
Basic Question: What are common impurities encountered during synthesis, and how are they controlled?
Answer:
- Major impurities:
- Purification: Employ silica gel chromatography (15–30% EtOAc/hexane) or recrystallization from ethanol/water mixtures .
Advanced Question: How do structural modifications at the 5-methyl and 7-amine positions affect antimalarial potency?
Answer:
- 5-Methyl group: Essential for PfDHODH binding; removal reduces IC₅₀ by >10-fold. Replacements with ethyl or CF₃ retain activity but increase toxicity .
- 7-Amine substituent:
- Aromatic vs. aliphatic: Fluorophenylmethyl improves solubility and target selectivity over alkyl chains .
- Para vs. ortho substitution: 2-Fluorophenyl (ortho) minimizes off-target effects vs. 4-fluorophenyl analogs .
Validation: Perform SAR studies using PfDHODH inhibition assays and cytotoxicity screens (e.g., HepG2 cells) .
Basic Question: What in vitro models are suitable for evaluating the compound’s antimalarial activity?
Answer:
- Plasmodium falciparum cultures: Use SYBR Green I assays to determine EC₅₀ values (e.g., 3D7 strain) .
- PfDHODH inhibition assays: Measure NADH oxidation rates spectrophotometrically (λ = 340 nm) .
- Cytotoxicity: Screen against human cell lines (e.g., HEK293) to calculate selectivity indices (>100-fold preferred) .
Advanced Question: How can computational methods guide the optimization of this compound?
Answer:
- Molecular docking: Use PfDHODH crystal structures (PDB: 5TQO) to predict binding modes of fluorophenylmethyl derivatives .
- QSAR models: Corporate logP, polar surface area, and H-bond donors to predict bioavailability and potency .
- Metabolism prediction: Employ ADMET software (e.g., SwissADME) to identify metabolic soft spots (e.g., fluorophenyl oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
